molecular formula C16H17N B11884567 (R)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole

(R)-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole

Cat. No.: B11884567
M. Wt: 223.31 g/mol
InChI Key: VRGJFDLECJOTQT-GFCCVEGCSA-N
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Description

®-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole is a chiral compound belonging to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to the pyrrole ring. The presence of the naphthalene ring imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene derivatives with suitable amines and aldehydes, followed by cyclization to form the pyrrole ring. The reaction conditions often involve the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the naphthalene or pyrrole rings.

Scientific Research Applications

®-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of ®-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its anticancer activity may involve inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: These compounds share a similar pyrrole ring structure but differ in the attached substituents and overall molecular framework.

    Naphthylamines: Compounds containing a naphthalene ring attached to an amine group, which exhibit different chemical and biological properties.

Uniqueness

®-1,2-Dimethyl-3-(naphthalen-2-yl)-2,5-dihydro-1H-pyrrole is unique due to its specific combination of a naphthalene ring and a chiral pyrrole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

(2R)-1,2-dimethyl-3-naphthalen-2-yl-2,5-dihydropyrrole

InChI

InChI=1S/C16H17N/c1-12-16(9-10-17(12)2)15-8-7-13-5-3-4-6-14(13)11-15/h3-9,11-12H,10H2,1-2H3/t12-/m1/s1

InChI Key

VRGJFDLECJOTQT-GFCCVEGCSA-N

Isomeric SMILES

C[C@@H]1C(=CCN1C)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1C(=CCN1C)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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